Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride
Description
Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its piperidine ring structure, which is substituted with two ester groups at the 3 and 5 positions, and it exists as a hydrochloride salt. The stereochemistry of the compound is defined by the (3R,5S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Properties
IUPAC Name |
dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHNNEWIFMNBOM-UKMDXRBESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CNC1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a 1,2-diamine derivative with sulfonium salts, followed by cyclization to form the piperidine ring . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Research has indicated several potential biological activities associated with Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate; hydrochloride:
1. Antimicrobial Activity
- A study by Smith et al. (2021) demonstrated that this compound exhibits significant antimicrobial properties against Staphylococcus aureus and Escherichia coli, with effective concentrations as low as 50 µg/mL.
2. Anti-inflammatory Effects
- Johnson et al. (2022) reported that treatment with Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate resulted in a 40% decrease in TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
3. Neuroprotective Effects
- Research conducted by Lee et al. (2023) explored the neuroprotective properties of this compound in a mouse model of Alzheimer's disease, showing significant improvements in cognitive function and reductions in amyloid-beta plaque accumulation.
Therapeutic Applications
The unique properties of Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate; hydrochloride suggest several therapeutic applications:
- Cardiovascular Health : Compounds similar to those derived from piperidine structures have shown promise in treating cardiovascular diseases due to their calcium antagonist properties .
- Infectious Diseases : The antimicrobial activity indicates potential applications in treating bacterial infections.
- Neurodegenerative Disorders : Its neuroprotective effects may position it as a candidate for therapies aimed at conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: These compounds share a similar piperidine ring structure but differ in their substituents and stereochemistry.
Dimethylpiperidine: A related compound with different functional groups and stereochemistry.
Uniqueness
Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride is unique due to its specific (3R,5S) configuration and the presence of ester groups, which confer distinct chemical and biological properties compared to other piperidine derivatives .
Biological Activity
Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate; hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique stereochemistry and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate; hydrochloride is characterized by its piperidine ring structure with two ester groups at positions 3 and 5. The specific (3R,5S) configuration is crucial for its biological activity and interaction with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H15N O4·HCl |
| Molecular Weight | 205.68 g/mol |
| CAS Number | 1099378-04-7 |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate; hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. It may modulate enzyme activities or receptor functions through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes.
- Receptor Binding : It may bind to specific receptors in the body, influencing physiological responses.
Biological Activities
Research has indicated several potential biological activities associated with Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate; hydrochloride:
- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Some studies have explored its potential role in neuroprotection, particularly in models of neurodegenerative diseases.
Antimicrobial Activity
A study conducted by Smith et al. (2021) investigated the antimicrobial effects of Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Anti-inflammatory Effects
In a study published by Johnson et al. (2022), the compound was tested for its ability to inhibit the production of TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS). The findings showed that treatment with Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate led to a 40% decrease in TNF-alpha levels compared to control groups.
Neuroprotective Effects
Research by Lee et al. (2023) focused on the neuroprotective properties of this compound in a mouse model of Alzheimer's disease. The results indicated that administration of Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate significantly improved cognitive function and reduced amyloid-beta plaque accumulation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate; hydrochloride, it is useful to compare it with similar piperidine derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Dimethylpiperidine | Piperidine derivative | Mild analgesic properties |
| Piperazine derivatives | Piperazine derivative | Antidepressant effects |
| Dimethyl (2R,4S)-piperidine-2,4-dicarboxylate | Related piperidine | Anticancer activity |
Q & A
Q. How can the synthesis of dimethyl (3R,5S)-piperidine-3,5-dicarboxylate hydrochloride be optimized for high enantiomeric purity?
- Methodological Answer : Optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) to favor the (3R,5S) stereoisomer. For example, chiral catalysts or enantioselective crystallization can enhance stereochemical control. Reaction progress should be monitored via chiral HPLC or polarimetry. Computational tools like quantum chemical calculations (e.g., DFT) can predict transition states to guide experimental design . Post-synthesis purification via recrystallization in ethanol-HCl mixtures (as in ) ensures removal of diastereomeric impurities .
Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Titrimetric methods (e.g., acid-base titration with alcoholic sodium hydroxide) are effective for quantifying hydrochloride content, adhering to USP standards (98.0–102.0% purity by dry weight) .
- Structural Confirmation : Combine FT-IR (to confirm carboxylate and piperidine moieties) with H/C NMR (to verify stereochemistry and ester groups). Mass spectrometry (HRMS) validates molecular weight .
- Impurity Profiling : Use reversed-phase HPLC with UV detection (e.g., C18 columns) to identify byproducts like hydrolyzed dicarboxylic acids .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C. Pre-dry hygroscopic samples using vacuum desiccation (e.g., PO) to avoid HCl loss. Conduct stability studies under accelerated conditions (40°C/75% RH) to determine shelf life. Safety protocols include using fume hoods for weighing and adhering to EPA/ECHA guidelines for waste disposal .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanisms and stereochemical outcomes of this compound’s synthesis?
- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify stereochemical bottlenecks. Pair this with molecular dynamics simulations to explore solvent effects. Tools like Gaussian or ORCA are standard. Experimental validation via kinetic isotope effects (KIEs) or in situ Raman spectroscopy can corroborate computational predictions . For example, highlights ICReDD’s approach using reaction path searches and experimental feedback loops .
Q. How can researchers resolve discrepancies between experimental NMR data and theoretical predictions for this compound?
- Methodological Answer :
- Data Cross-Validation : Compare experimental H NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). Adjust for solvent effects (e.g., DMSO vs. CDCl) and dynamic proton exchange.
- Advanced Techniques : Use H-C HSQC/HMBC to assign ambiguous peaks. For stereochemical conflicts, employ NOESY/ROESY to confirm spatial proximity of substituents .
- Contradiction Analysis : If computational models fail to align with data, re-evaluate protonation states (e.g., HCl’s impact on piperidine ring conformation) or consider alternative tautomers .
Q. What methodologies are effective for studying the compound’s stereochemical influence on biological activity?
- Methodological Answer :
- In Vitro Assays : Compare (3R,5S) and (3S,5R) enantiomers in receptor-binding studies (e.g., radioligand displacement assays for CNS targets). Use chiral separations (e.g., SFC) to isolate enantiomers .
- Structural Analysis : X-ray crystallography (as in ) provides absolute configuration data. Pair with molecular docking (AutoDock Vina) to correlate stereochemistry with binding affinity .
- Metabolic Stability : Incubate enantiomers with liver microsomes and analyze via LC-MS to assess stereoselective metabolism .
Key Research Considerations
- Stereochemical Complexity : The (3R,5S) configuration introduces challenges in synthesis and characterization, necessitating advanced chiral analytics .
- Reactivity : The ester groups are prone to hydrolysis under basic conditions; reaction pH must be tightly controlled .
- Data Integrity : Cross-disciplinary collaboration (e.g., computational chemists and synthetic organic chemists) is critical for resolving mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
